molecular formula C22H21N3O3 B2777474 2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380189-25-1

2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2777474
CAS No.: 2380189-25-1
M. Wt: 375.428
InChI Key: ZWESLLJIXVAYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, methoxyphenyl, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The methoxyphenylacetyl group is then introduced via an acylation reaction. The final step involves the formation of the dihydropyridazinone ring through a cyclization reaction involving the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving its target pathways.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The azetidine and dihydropyridazinone moieties are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one: shares similarities with other azetidine and dihydropyridazinone derivatives.

    This compound:

Uniqueness

The uniqueness of this compound lies in its structural complexity and the potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-[1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-19-9-5-6-16(12-19)13-22(27)24-14-18(15-24)25-21(26)11-10-20(23-25)17-7-3-2-4-8-17/h2-12,18H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWESLLJIXVAYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.